Methylphenyldiethoxysilane

Description

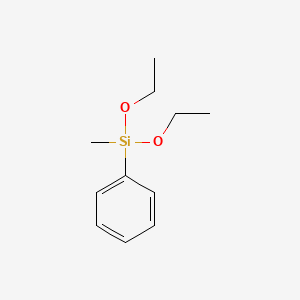

Structure

3D Structure

Properties

IUPAC Name |

diethoxy-methyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2Si/c1-4-12-14(3,13-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFGEHQPOWJJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870773 | |

| Record name | (Diethoxymethylsilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775-56-4 | |

| Record name | (Diethoxymethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=775-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (diethoxymethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (diethoxymethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Diethoxymethylsilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethoxymethylphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methylphenyldiethoxysilane

Prepared by: Gemini, Senior Application Scientist

Abstract

Methylphenyldiethoxysilane (MPDES) is a versatile organosilicon monomer critical to the advancement of material science. Its unique molecular structure, featuring both hydrolyzable ethoxy groups and stable methyl and phenyl substituents on a central silicon atom, makes it an invaluable intermediate for the synthesis of specialized organosilicon derivatives.[1] This guide provides a comprehensive overview of the synthesis of MPDES, primarily via the Grignard reaction, and details its subsequent characterization using modern analytical techniques. We will explore the causality behind experimental choices, present validated protocols, and interpret spectral data. This document is intended for researchers and professionals in chemistry and materials science, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Significance of Methylphenyldiethoxysilane

Methylphenyldiethoxysilane, with the chemical formula C₁₁H₁₈O₂Si, is a colorless to pale yellow liquid that serves as a cornerstone in the production of advanced materials.[2] The phenyl group imparts thermal stability and oxidative resistance, while the methyl group offers flexibility. The two ethoxy groups are reactive sites for hydrolysis and condensation, forming a stable siloxane (Si-O-Si) backbone. This unique combination of properties makes MPDES a key component in:

-

High-Performance Polymers: It is a precursor for polymethylphenylsiloxane (PMPS), a polymer known for its high thermal stability, UV resistance, and desirable elastomeric properties over a wide temperature range.[3][4]

-

Coatings and Sealants: Its inclusion in coating formulations enhances weather resistance, water repellency, and durability.[1]

-

Silicone Rubbers: It can act as an anti-crosslinking agent, improving the flexibility and tensile strength of silicone rubbers.[1]

-

Chemical Synthesis: It serves as a vital intermediate for creating other high-value organosilicon compounds.[5]

Understanding the synthesis and rigorous characterization of this compound is paramount to ensuring the quality and performance of these end-products.

Synthesis of Methylphenyldiethoxysilane via Grignard Reaction

The formation of silicon-carbon bonds via the Grignard reaction is a foundational technique in organosilane chemistry.[6] This method offers a robust and versatile pathway to introduce organic groups onto a silicon halide precursor. For MPDES, a common and effective approach involves the reaction of a phenyl Grignard reagent with methyldiethoxychlorosilane or, alternatively, an ethyl Grignard reagent with methylphenyldichlorosilane. We will focus on the latter as a representative example.

The Underlying Chemistry: Causality and Mechanism

The Grignard reagent, in this case, ethylmagnesium bromide (CH₃CH₂MgBr), is a potent nucleophile. The carbon-magnesium bond is highly polarized, imparting a significant negative charge on the carbon atom, making it highly reactive towards electrophilic centers.[7][8] The silicon atom in methylphenyldichlorosilane (MePhSiCl₂) is electrophilic due to the electron-withdrawing nature of the two chlorine atoms.

The reaction proceeds via nucleophilic substitution at the silicon center. The nucleophilic ethyl group from the Grignard reagent attacks the silicon atom, displacing a chloride ion. This is repeated to replace the second chloride ion, yielding the final product, methylphenyldiethoxysilane.

The entire process must be conducted under strictly anhydrous (moisture-free) conditions. Grignard reagents are also strong bases and will react readily with any protic source, such as water or alcohols, which would quench the reagent and halt the desired reaction.[9]

Experimental Protocol: A Self-Validating System

This protocol describes the synthesis of MPDES from methylphenyldichlorosilane and bromoethane.

Materials & Reagents:

-

Magnesium turnings

-

Bromoethane

-

Methylphenyldichlorosilane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask, condenser, dropping funnel, and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Apparatus Preparation: All glassware must be rigorously dried in an oven (e.g., 24 hours at 120°C) and assembled while hot under a stream of inert gas to ensure a moisture-free environment.[9]

-

Grignard Reagent Formation:

-

Place magnesium turnings in the three-neck flask. Add a single crystal of iodine. The iodine helps to activate the magnesium surface by disrupting the passivating oxide layer.[7]

-

Add a small portion of anhydrous ether.

-

In the dropping funnel, prepare a solution of bromoethane in anhydrous ether.

-

Add a small amount of the bromoethane solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling (effervescence) is observed. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. This exothermic reaction forms ethylmagnesium bromide.[8]

-

-

Reaction with Silane Precursor:

-

Cool the freshly prepared Grignard reagent solution in an ice bath.

-

Prepare a solution of methylphenyldichlorosilane in anhydrous ether in the dropping funnel.

-

Add the silane solution dropwise to the stirred, cooled Grignard reagent. This addition is highly exothermic and must be controlled to prevent side reactions. A "reverse addition" (adding Grignard to silane) can also be used to control selectivity.[6]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution. This hydrolyzes any unreacted Grignard reagent and is safer than using water directly.

-

Transfer the mixture to a separatory funnel. Two layers will form: an aqueous layer and an organic (ether) layer containing the product.

-

Separate the layers and extract the aqueous layer with additional ether to recover any dissolved product.

-

Combine the organic layers and dry them over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the ether solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure methylphenyldiethoxysilane.

-

Safety Considerations

-

Flammability: Diethyl ether and THF are extremely flammable. All operations must be conducted in a fume hood, away from ignition sources.[10]

-

Reactivity: Grignard reagents are highly reactive and pyrophoric. The reaction is exothermic and can become vigorous if additions are too rapid.[11]

-

Corrosivity: Chlorosilanes are corrosive and react with moisture to release HCl. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][12]

-

Handling: Always work under an inert atmosphere to prevent both quenching of the reagent and potential fire hazards.[13]

Characterization of Methylphenyldiethoxysilane

Once synthesized and purified, the identity and purity of the product must be confirmed. A combination of spectroscopic techniques provides a comprehensive characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential tool for identifying the functional groups present in a molecule.[14] For MPDES, the spectrum will confirm the presence of the key structural components.

Experimental Protocol: A small drop of the purified liquid sample is placed between two salt (NaCl or KBr) plates to create a thin film, or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is then recorded.

Expected Data & Interpretation: The FT-IR spectrum provides a molecular "fingerprint." Key absorption bands are used to confirm the structure of MPDES.

| Wavenumber (cm⁻¹) | Vibration Type | Significance in MPDES Structure |

| ~3070-3050 | Aromatic C-H stretch | Confirms the presence of the phenyl group.[14] |

| ~2975-2885 | Aliphatic C-H stretch | From the methyl (Si-CH₃) and ethoxy (-OCH₂CH₃) groups.[15] |

| ~1430 | Si-Phenyl (Si-Ph) stretch | A sharp, characteristic band for phenyl groups attached to silicon.[14] |

| ~1260 | Si-Methyl (Si-CH₃) deformation | Indicates the methyl group bonded to the silicon atom. |

| ~1100-1070 | Si-O-C stretch (asymmetric) | A strong, broad band confirming the presence of the ethoxy groups.[14] |

| ~740-700 | Si-Phenyl (C-H out-of-plane) | Confirms monosubstitution on the phenyl ring.[14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure and connectivity of a molecule.[16] For MPDES, ¹H, ¹³C, and ²⁹Si NMR are all highly informative.

Experimental Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectra are then acquired on an NMR spectrometer.

Expected Data & Interpretation:

¹H NMR:

-

Phenyl Protons (C₆H₅): A multiplet in the aromatic region (~7.2-7.6 ppm) integrating to 5 protons.

-

Ethoxy Methylene Protons (-OCH₂CH₃): A quartet around ~3.8 ppm integrating to 4 protons, split by the adjacent methyl group.

-

Ethoxy Methyl Protons (-OCH₂CH₃): A triplet around ~1.2 ppm integrating to 6 protons, split by the adjacent methylene group.

-

Silicon Methyl Protons (Si-CH₃): A sharp singlet around ~0.3 ppm integrating to 3 protons.

¹³C NMR:

-

Phenyl Carbons: Multiple signals between ~128-135 ppm.

-

Ethoxy Methylene Carbon (-OCH₂CH₃): A signal around ~58 ppm.

-

Ethoxy Methyl Carbon (-OCH₂CH₃): A signal around ~18 ppm.

-

Silicon Methyl Carbon (Si-CH₃): A signal near 0 ppm or slightly negative.

²⁹Si NMR: ²⁹Si NMR is particularly useful for organosilicon compounds.[17][18] For MPDES, a single resonance is expected. The chemical shift for a T-type silicon (a silicon atom with one organic substituent and three oxygen/halogen bonds) is typically in the range of -40 to -70 ppm, but with two organic groups (D-type), the shift will be further upfield. A predicted shift would be in the range of -20 to -40 ppm.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.2-7.6 | Multiplet | Si-C₆H₅ |

| ¹H | ~3.8 | Quartet | -OCH₂ CH₃ |

| ¹H | ~1.2 | Triplet | -OCH₂CH₃ |

| ¹H | ~0.3 | Singlet | Si-CH₃ |

| ¹³C | ~128-135 | Multiple | Si-C ₆H₅ |

| ¹³C | ~58 | Single | -OC H₂CH₃ |

| ¹³C | ~18 | Single | -OCH₂C H₃ |

| ¹³C | ~0 | Single | Si-C H₃ |

| ²⁹Si | ~-20 to -40 | Single | Si |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique used to separate volatile compounds and identify them based on their mass-to-charge ratio. It is the definitive method for assessing the purity of the synthesized MPDES and identifying any potential byproducts from the synthesis. The gas chromatogram will show a major peak corresponding to the product, and its retention time can be used for quality control. The mass spectrum of this peak will show the molecular ion and a characteristic fragmentation pattern that confirms the molecular weight and structure.[4]

Reactivity: The Hydrolysis and Condensation of MPDES

A primary reaction of methylphenyldiethoxysilane is its hydrolysis, where the ethoxy groups react with water to form silanol groups (Si-OH) and ethanol.[2][3] These silanol intermediates are highly reactive and readily undergo condensation reactions with each other to form stable siloxane (Si-O-Si) bonds, ultimately leading to the formation of polymethylphenylsiloxane (PMPS) oligomers or polymers.[4] This reaction can be catalyzed by either acids or bases.[19] The rate of this reaction is a critical parameter in the formulation of silicone-based materials.[3]

Conclusion

The synthesis of methylphenyldiethoxysilane via the Grignard reaction represents a classic yet highly relevant method in organosilicon chemistry. Its success hinges on a meticulous experimental technique, particularly the maintenance of anhydrous conditions. The subsequent characterization through a suite of analytical methods—FT-IR, multi-nuclear NMR, and GC-MS—is not merely a procedural step but a necessary validation of the product's identity, structure, and purity. A thorough understanding of this entire workflow empowers researchers and developers to produce high-quality MPDES, which is fundamental to the creation of advanced materials with enhanced thermal stability, durability, and performance.

References

-

Yang, X., et al. (2012). Hydrolysis of Methylphenyldiethoxysilane with Rare Earth Superacid Catalysts SO42−/TiO2/Ln3+. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 495-503. [Link]

-

Yang, X., et al. (2012). Hydrolysis of methylphenyldiethoxysilane with rare earth superacid catalysts SO42-/TiO2/Ln3+. Taylor & Francis Online. [Link]

-

ChemSino. (n.d.). What is Methylphenyldiethoxysilane - Properties & Specifications. ChemSino. [Link]

-

Chemsrc. (2025). methylphenyldiethoxysilane. Chemsrc. [Link]

-

SpectraBase. (n.d.). PHENYL(METHYL)DIETHOXYSILANE. SpectraBase. [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: PHENYLMETHYLDIMETHOXYSILANE. Gelest, Inc. [Link]

-

Wikipedia. (n.d.). Grignard reagent. Wikipedia. [Link]

-

Amri, C., et al. (1994). In-situ FTIR analysis of TEOS and HMDS - low frequency plasmas. Journal de Physique IV, 4(C4), C4-131-C4-136. [Link]

-

University of Leeds. (2015). Organic Chemistry: Synthesis of a Grignard Reagent. YouTube. [Link]

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Gelest, Inc. [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. [Link]

-

Babonneau, F., et al. (1996). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of Sol-Gel Science and Technology, 8(1-3), 69-74. [Link]

- Google Patents. (2008). US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products.

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. The Royal Society of Chemistry. [Link]

-

Al Ameri, M. F. (2016). Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]

-

Co-Formula. (n.d.). CFS-212, Methylphenyldimethoxysilane, Cas No. 3027-21-2. Co-Formula. [Link]

-

SpectraBase. (n.d.). PHENYL-DIETHOXYSILANE. SpectraBase. [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. ResearchGate. [Link]

-

ResearchGate. (2025). Ammonia Catalyzed Hydrolysis-Condensation Kinetics of Tetraethoxysilane/Dimethyldiethoxysilane Mixtures Studied by 29 Si NMR and SAXS. ResearchGate. [Link]

-

Duong, A. (2008). Detection of organosilanes with surface enhanced infrared spectroscopy. SJSU ScholarWorks. [Link]

-

MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI. [Link]

- Google Patents. (n.d.). CN113801327A - Preparation method of methyl phenyl silanediol.

Sources

- 1. nbinno.com [nbinno.com]

- 2. What is Methylphenyldiethoxysilane - Properties & Specifications [njalchemist.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Methylphenyldimethoxysilane Cas 3027-21-2 | Phenylmethyldimethoxysilane [cfmats.com]

- 6. gelest.com [gelest.com]

- 7. Grignard reagent - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Methylphenyldiethoxysilane MSDS/SDS | Supplier & Distributor [njalchemist.com]

- 12. gelest.com [gelest.com]

- 13. echemi.com [echemi.com]

- 14. gelest.com [gelest.com]

- 15. mdpi.com [mdpi.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

Foreword: The Analytical Imperative for Organosilanes

An In-depth Technical Guide to the Spectroscopic Analysis of Methylphenyldiethoxysilane

Methylphenyldiethoxysilane (MPDES) is a pivotal organosilicon monomer, valued for its unique combination of methyl, phenyl, and hydrolyzable ethoxy groups. Its applications range from serving as a precursor for advanced silicone polymers and resins to acting as a crosslinker and coupling agent in high-performance materials.[1] The precise molecular architecture of MPDES dictates the ultimate properties of these materials, including thermal stability, oxidation resistance, and mechanical strength.[1] Consequently, rigorous analytical characterization is not merely a quality control measure but a fundamental necessity for ensuring performance, optimizing reaction synthesis, and advancing materials science. This guide provides a comprehensive, multi-technique spectroscopic protocol for the definitive identification and structural elucidation of Methylphenyldiethoxysilane, grounded in first principles and validated methodologies.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's structure and fundamental properties.

Caption: Molecular structure of Methylphenyldiethoxysilane.

| Property | Value | Source |

| CAS Number | 775-56-4 | [2] |

| Molecular Formula | C₁₁H₁₈O₂Si | Derived |

| Molecular Weight | 210.35 g/mol | Derived |

| Boiling Point | 233 °C at 760 mmHg | N/A |

| Density | 0.96 g/cm³ | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides an unparalleled, atom-level view of the molecular structure by probing the magnetic environments of ¹H, ¹³C, and ²⁹Si nuclei.

¹H NMR Analysis

Proton NMR is the first-line technique for confirming the presence and connectivity of the methyl, phenyl, and ethoxy groups.

Experimental Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of Methylphenyldiethoxysilane in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing power for organosilanes and its well-defined residual solvent peak (~7.26 ppm) for spectral referencing.[3]

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as the internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Parameters: Utilize a standard pulse program with a 90° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8-16 scans is typically sufficient for a high signal-to-noise ratio.

Interpretation and Expected Spectrum: The spectrum is expected to show four distinct signals corresponding to the different proton environments. The electron-withdrawing nature of the oxygen and phenyl groups, and the electropositive silicon atom, are the primary determinants of the chemical shifts.

| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| Si-CH₃ | ~0.2-0.4 | Singlet (s) | 3H | The methyl protons are directly attached to silicon, placing them in a highly shielded, upfield environment.[2] |

| -O-CH₂-CH₃ | ~1.2-1.3 | Triplet (t) | 6H | These methyl protons are coupled to the adjacent methylene (-CH₂-) group, resulting in a triplet (n+1 = 2+1 = 3). |

| -O-CH₂-CH₃ | ~3.8-3.9 | Quartet (q) | 4H | The methylene protons are deshielded by the adjacent oxygen atom. They are coupled to the three protons of the methyl group, splitting the signal into a quartet (n+1 = 3+1 = 4). |

| Si-C₆H₅ | ~7.3-7.6 | Multiplet (m) | 5H | The aromatic protons appear far downfield due to the anisotropic effect of the ring current. The ortho, meta, and para protons will have slightly different chemical shifts, resulting in a complex multiplet.[4] |

¹³C NMR Analysis

Carbon NMR confirms the carbon skeleton of the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument).

-

Parameters: Employ a standard proton-decoupled pulse sequence to simplify the spectrum, yielding a single peak for each unique carbon. A longer relaxation delay (5-10 seconds) or the use of a relaxation agent may be necessary to accurately quantify quaternary carbons, although it is not critical for simple identification.

Interpretation and Expected Spectrum: Six distinct signals are expected in the proton-decoupled spectrum.

| Assignment | Expected δ (ppm) | Rationale |

| Si-CH₃ | ~ -5 to 0 | The silicon-bound methyl carbon is highly shielded and appears upfield, often at a negative chemical shift relative to TMS.[5] |

| -O-CH₂-CH₃ | ~18-20 | Standard aliphatic methyl carbon, slightly deshielded by the proximity of the ethoxy group. |

| -O-CH₂-CH₃ | ~58-60 | This methylene carbon is significantly deshielded due to its direct attachment to the electronegative oxygen atom.[5] |

| C-para (Phenyl) | ~128-129 | Aromatic carbons appear in the characteristic 120-140 ppm range. Specific assignments require advanced 2D NMR techniques but fall within this predictable window.[6] |

| C-meta (Phenyl) | ~130-131 | Similar to the para carbon, with slight variation due to distance from the silicon substituent.[6] |

| C-ortho/ipso (Phenyl) | ~134-138 | The ortho and ipso (silicon-bound) carbons are typically the most deshielded in the phenyl ring. The ipso carbon signal is often broader and of lower intensity. |

²⁹Si NMR Analysis

²⁹Si NMR provides direct information about the silicon center, which is crucial for studying reactions involving the Si-O or Si-C bonds.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (~50-100 mg/mL) is advisable due to the low natural abundance (4.7%) and low gyromagnetic ratio of the ²⁹Si nucleus, which results in low sensitivity.[7]

-

Instrumentation: Acquire on a high-field spectrometer equipped with a broadband probe.

-

Parameters: Use a pulse sequence like INEPT or DEPT, which transfers polarization from protons to silicon, significantly enhancing signal intensity.[8] Alternatively, a simple pulse-acquire experiment with a long relaxation delay (e.g., 60s) and a large number of scans is required.

Interpretation and Expected Spectrum: Silicon chemical shifts are highly sensitive to the nature of the substituents. For a silicon atom in a C₂(OR)₂Si configuration (where C is an alkyl or aryl group), the chemical shift is expected in the range of -20 to -40 ppm .[9] This distinguishes it clearly from other silanes like tetraethoxysilane (TEOS, ~-82 ppm) or methyltriethoxysilane (MTES, ~-54 to -56 ppm).[9]

Vibrational Spectroscopy: Probing Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide rapid confirmation of the key functional groups within the molecule by probing their characteristic vibrational frequencies.[10]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is particularly sensitive to polar bonds, making it ideal for identifying the Si-O-C and aromatic C-H linkages.

Experimental Protocol:

-

Sample Preparation: As MPDES is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Background Collection: Record a background spectrum of the clean, empty spectrometer.

-

Sample Analysis: Place the prepared sample in the IR beam path and collect the spectrum. Typically, 32-64 scans at a resolution of 4 cm⁻¹ are sufficient.

Interpretation and Key Absorbance Bands:

| Wavenumber (cm⁻¹) | Assignment | Intensity | Rationale |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic stretching vibration of sp² C-H bonds in the phenyl ring.[11] |

| 2975-2850 | Aliphatic C-H Stretch | Strong | Symmetric and asymmetric stretching of C-H bonds in the methyl and ethoxy groups.[11] |

| 1430 | Si-Phenyl (Si-C₆H₅) | Sharp, Medium | A characteristic, sharp band indicative of a phenyl group directly attached to a silicon atom.[10] |

| 1240 | Si-CH₃ | Strong | Symmetric deformation ("umbrella" mode) of the methyl group attached to silicon. |

| 1100-1070 | Si-O-C Stretch | Very Strong, Broad | The most prominent feature in the spectrum, corresponding to the asymmetric stretching of the Si-O-C linkage of the ethoxy groups.[10] |

| ~730 & ~700 | Phenyl C-H Out-of-Plane Bend | Strong | These strong bands indicate a monosubstituted benzene ring.[10] |

Raman Spectroscopy

Raman spectroscopy excels at detecting symmetric and non-polar bonds, providing complementary information to FTIR, especially for the Si-C and C-C bonds of the phenyl ring.[12]

Experimental Protocol:

-

Sample Preparation: Place a small amount of the liquid sample in a glass vial or NMR tube.

-

Instrumentation: Use a Raman spectrometer with a laser excitation source (e.g., 785 nm to minimize fluorescence).

-

Data Acquisition: Focus the laser on the sample and collect the scattered light. Acquisition times will vary depending on laser power and detector sensitivity.

Interpretation and Key Raman Shifts:

| Raman Shift (cm⁻¹) | Assignment | Intensity | Rationale |

| ~3060 | Aromatic C-H Stretch | Strong | The symmetric C-H stretch of the phenyl ring is often stronger in Raman than in IR. |

| ~1600 | Phenyl Ring C=C Stretch | Strong | A characteristic stretching vibration of the aromatic ring skeleton. |

| ~1000 | Phenyl Ring Breathing Mode | Very Strong | A highly symmetric and characteristic vibration of the monosubstituted benzene ring, often the strongest peak in the spectrum. |

| ~700-600 | Si-C (Alkyl & Phenyl) Stretch | Medium-Strong | The symmetric stretching vibrations of the Si-CH₃ and Si-Phenyl bonds are readily observed in the Raman spectrum.[13] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight and offers structural insights through the analysis of fragmentation patterns.

Experimental Protocol:

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for a volatile liquid like MPDES.

-

GC Separation: Inject a dilute solution of the sample (e.g., in dichloromethane) into the GC. A standard non-polar column (e.g., DB-5) can be used. The GC separates the analyte from any impurities or solvent.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV. EI is a hard ionization technique that provides reproducible fragmentation patterns useful for library matching and structural analysis.[14]

-

Mass Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole or time-of-flight (TOF) analyzer.

Interpretation and Fragmentation Pathway: The analysis focuses on identifying the molecular ion (M⁺) and its characteristic fragment ions.

Caption: Proposed major fragmentation pathways for MPDES under EI-MS.

Expected Key Ions:

| m/z | Ion Formula | Identity | Rationale |

| 210 | [C₁₁H₁₈O₂Si]⁺ | Molecular Ion (M⁺) | Confirms the molecular weight of the compound. May be of low abundance. |

| 195 | [C₁₀H₁₅O₂Si]⁺ | [M - CH₃]⁺ | Loss of the silicon-bound methyl group, a common fragmentation for methylsilanes. |

| 165 | [C₉H₁₃OSi]⁺ | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical is a very favorable fragmentation pathway, often leading to the base peak. |

| 137 | [C₇H₉OSi]⁺ | [M - OCH₂CH₃ - C₂H₄]⁺ | Subsequent loss of ethylene from the m/z 165 fragment via a rearrangement. |

| 105 | [C₆H₅Si]⁺ | [C₆H₅Si]⁺ | A common fragment in phenyl-containing silanes. |

Integrated Analytical Workflow

For comprehensive and self-validating analysis, these techniques should be employed in a logical sequence.

Sources

- 1. Methylphenyldimethoxysilane Cas 3027-21-2 | Phenylmethyldimethoxysilane [cfmats.com]

- 2. Diethoxymethylsilane(2031-62-1) 1H NMR [m.chemicalbook.com]

- 3. scienceopen.com [scienceopen.com]

- 4. rsc.org [rsc.org]

- 5. Diethoxymethylsilane(2031-62-1) 13C NMR spectrum [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 8. pascal-man.com [pascal-man.com]

- 9. rsc.org [rsc.org]

- 10. gelest.com [gelest.com]

- 11. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. Analysis of silanes and of siloxanes formation by Raman spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. youtube.com [youtube.com]

FT-IR spectral analysis of Methylphenyldiethoxysilane

An In-Depth Technical Guide to the FT-IR Spectral Analysis of Methylphenyldiethoxysilane

Foreword: Beyond the Spectrum

In the realm of materials science and chemical synthesis, organosilicon compounds are foundational. Methylphenyldiethoxysilane (MPDES), with its unique combination of a methyl group, a phenyl group, and hydrolyzable ethoxy groups attached to a central silicon atom, serves as a critical precursor and surface modification agent.[1] Its utility is predicated on its precise molecular structure and purity. Fourier-Transform Infrared (FT-IR) spectroscopy is not merely a tool for routine identification; it is the primary method for interrogating the molecular integrity of MPDES. This guide moves beyond a simple recitation of peak positions. It is designed to provide researchers with a framework for understanding the causality behind the spectral features, enabling a proactive approach to quality control, reaction monitoring, and mechanistic investigation. We will explore not just what the spectrum shows, but why it shows it, and how to leverage that understanding for robust scientific outcomes.

The Molecular Architecture and Its Vibrational Language

The FT-IR spectrum of a molecule is a direct manifestation of its structure. Every bond and functional group vibrates at specific, quantized frequencies when it absorbs infrared radiation.[2] The structure of Methylphenyldiethoxysilane dictates a rich and informative spectrum.

Caption: Molecular structure of Methylphenyldiethoxysilane (MPDES).

The primary vibrational modes can be categorized into four distinct regions of the molecule:

-

The Si-Phenyl (Si-Ph) Group: Vibrations include aromatic C-H stretching, C=C ring stretching, and characteristic C-H out-of-plane bending.

-

The Si-Methyl (Si-CH₃) Group: Characterized by symmetric and asymmetric C-H stretching and bending (deformation) modes.

-

The Si-Ethoxy (Si-O-CH₂CH₃) Groups: This linkage is responsible for the most prominent features in the spectrum, including strong Si-O-C and C-O stretching vibrations, alongside aliphatic C-H stretching and bending.

-

The Central Silicon Atom Linkages: Weaker bands corresponding to Si-C stretches.

Deconstructing the MPDES Spectrum: A Region-by-Region Analysis

An FT-IR spectrum is best interpreted by dividing it into the functional group region (~4000-1500 cm⁻¹) and the fingerprint region (~1500-400 cm⁻¹)[3]. The fingerprint region contains complex vibrations that are unique to the molecule as a whole.[3]

The Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

-

~3100-3000 cm⁻¹ (Aromatic C-H Stretch): The phenyl group will exhibit multiple, relatively weak, sharp peaks just above 3000 cm⁻¹.[4] Their presence confirms the aromatic functionality.

-

~3000-2850 cm⁻¹ (Aliphatic C-H Stretch): Strong, sharp absorptions from the methyl and ethoxy groups will dominate this region.[5] These arise from the symmetric and asymmetric stretching of the C-H bonds.

-

~1700-1500 cm⁻¹ (Aromatic C=C Stretch): The phenyl ring exhibits characteristic skeletal vibrations. Expect sharp, medium-intensity peaks around 1590 cm⁻¹ and 1490 cm⁻¹.[4]

-

~1430 cm⁻¹ (Si-Ph Stretch): A sharp, narrow band characteristic of a phenyl group attached to a silicon atom is expected around 1430 cm⁻¹.[6] Its intensity can be influenced by spectrometer resolution.[6]

-

~1250 cm⁻¹ (Si-CH₃ Symmetric Bending): A strong and sharp absorption identifying the methyl group directly bonded to the silicon atom is consistently found near 1250 cm⁻¹.[6]

The Fingerprint Region (1500 cm⁻¹ - 650 cm⁻¹)

This region is dense with information and crucial for confirming the overall structure.

-

~1100-1000 cm⁻¹ (Si-O-C Asymmetric Stretch): This is typically the strongest and broadest feature in the entire spectrum.[6][7] It arises from the powerful asymmetric stretching vibration of the Si-O-C linkage in the two ethoxy groups. The breadth of this band is due to the multiple rotational conformations possible. Its position and shape are highly sensitive to the molecular environment and any degree of hydrolysis.

-

~975-945 cm⁻¹ (Si-O-C Symmetric Stretch): A secondary, weaker band related to the ethoxy linkage.[6]

-

~740-690 cm⁻¹ (Phenyl C-H Out-of-Plane Bending): The monosubstituted phenyl ring gives rise to two strong bands. One very strong absorption typically appears around 740-720 cm⁻¹ and another strong one near 700 cm⁻¹.[6] This pattern is a reliable indicator of the monosubstituted phenyl-silicon moiety.[6]

Quantitative Spectral Data Summary

The expected vibrational frequencies for Methylphenyldiethoxysilane are summarized below. These are based on established correlations for organosilicon compounds.[2][6]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Associated Molecular Group |

| ~3070 - 3050 | Weak - Medium | =C-H Stretch | Phenyl Group |

| ~2975 - 2885 | Strong | C-H Asymmetric & Symmetric Stretch | Methyl & Ethoxy Groups |

| ~1590, ~1490 | Medium, Sharp | C=C Ring Skeletal Stretch | Phenyl Group |

| ~1430 | Medium, Sharp | Si-Ph Stretch | Phenyl-Silicon Linkage |

| ~1250 | Strong, Sharp | Si-CH₃ Symmetric Bend (Deformation) | Methyl-Silicon Linkage |

| ~1100 - 1000 | Very Strong, Broad | Si-O-C Asymmetric Stretch | Ethoxy-Silicon Linkage |

| ~960 | Medium | C-C Stretch | Ethoxy Group |

| ~780 | Strong | Si-C Stretch / CH₃ Rock on Si | Methyl-Silicon Linkage |

| ~740 - 690 | Strong, Sharp | C-H Out-of-Plane Bend | Phenyl Group (Monosubstituted) |

Self-Validating Experimental Protocol for FT-IR Analysis

This protocol is designed to acquire a high-quality, reproducible FT-IR spectrum of liquid Methylphenyldiethoxysilane. The inclusion of specific checks ensures the integrity of the data.

Instrumentation & Materials

-

FT-IR Spectrometer (e.g., Bruker, Thermo Scientific, PerkinElmer)

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal, OR

-

Demountable liquid cell with Potassium Bromide (KBr) or Sodium Chloride (NaCl) windows

-

Methylphenyldiethoxysilane (MPDES), ≥97% purity

-

Anhydrous solvent for cleaning (e.g., dichloromethane or isopropanol)

-

Lint-free laboratory wipes

-

Glass pipette or syringe

Experimental Workflow Diagram

Caption: Workflow for acquiring a validated FT-IR spectrum of MPDES.

Step-by-Step Methodology (ATR Method)

The ATR method is preferred for liquids due to its simplicity and minimal sample preparation.[8]

-

Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize.

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal meticulously with a lint-free wipe soaked in anhydrous isopropanol or dichloromethane. Allow the solvent to evaporate completely. Causality: Any residual solvent or moisture will appear in the spectrum, confounding the results.

-

Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

-

Sample Application: Place 1-2 drops of Methylphenyldiethoxysilane directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[8]

-

Sample Spectrum Acquisition: Acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Data Validation (Self-Validation Check):

-

Check for Hydrolysis: Carefully examine the region from 3700 to 3200 cm⁻¹. The absence of a broad absorption band here confirms the sample is free from significant water contamination and has not hydrolyzed to form silanol (Si-OH) groups.[6]

-

Check for Condensation: Examine the Si-O-C band around 1100-1000 cm⁻¹. If a shoulder or separate peak appears around 1050-1080 cm⁻¹, it may indicate the presence of Si-O-Si bonds, a sign of self-condensation of the silane.[6][9]

-

-

Cleaning: After analysis, thoroughly clean the MPDES from the ATR crystal using an appropriate solvent and lint-free wipes.

Trustworthiness: Interpreting Signs of Degradation

The primary value of FT-IR in an industrial or research setting is its ability to detect degradation. Methylphenyldiethoxysilane is susceptible to hydrolysis in the presence of moisture. This process involves the conversion of ethoxy groups (Si-O-Et) into silanol groups (Si-OH), which can then self-condense to form siloxane bridges (Si-O-Si).

-

Signature of Hydrolysis: Appearance of a broad O-H stretching band between 3700-3200 cm⁻¹ and a band in the 950-810 cm⁻¹ range corresponding to Si-OH.[2][6]

-

Signature of Condensation: The strong, broad Si-O-C band (~1100-1000 cm⁻¹) will begin to shift and change shape as it is replaced by an even stronger Si-O-Si stretching band, typically centered around 1070-1040 cm⁻¹.[6]

Monitoring these specific spectral regions provides a direct, non-destructive method for assessing the stability and shelf-life of the material.

References

-

Wilde, R. E., et al. (1971). Matrix‐Isolated Silane. Infrared Spectra. The Journal of Chemical Physics. [Link]

-

Gelest, Inc. (2013). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Silicon Compounds: Silanes & Silicones. [Link]

-

Nucara, A., et al. (1998). The near infrared spectrum of solid silane. The Journal of Chemical Physics. [Link]

-

Dakota Systems. (n.d.). What is Methylphenyldiethoxysilane - Properties & Specifications. Dakota Systems, Inc.[Link]

-

Devyatykh, G. G., et al. (2006). High-Resolution Fourier-Transform IR Spectroscopic Determination of Impurities in Silicon Tetrafluoride and Silane Prepared from. Inorganic Materials. [Link]

-

Arkles, B. (2015). Infrared Analysis of Organosilicon Compounds. ResearchGate. [Link]

-

Herth, E., et al. (2016). FTIR spectra of the absorption bonds corresponding to Si O Si and Si O bonds. ResearchGate. [Link]

-

Członka, S., et al. (2023). Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. Polymers. [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Chemistry Analytical Lab, UWI Mona. [Link]

-

Deshmukh, S. C., & Aydil, E. (1995). Infrared spectra of the Si-O and C-O stretching regions. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

-

Smith, A. L. (1959). Infrared spectra-structure correlations for organosilicon compounds. Spectrochimica Acta. [Link]

-

Park, Y. B., et al. (n.d.). Analysis of FTIR Spectra in Organic-Inorganic Hybrid Type. Journal of the Korean Institute of Electrical and Electronic Material Engineers. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Virginia Tech. [Link]

-

Organic Chemistry with Victor. (2023). How to Read and Interpret the IR Spectra. YouTube. [Link]

-

ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples. ResearchGate. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. [Link]

Sources

- 1. What is Methylphenyldiethoxysilane - Properties & Specifications [njalchemist.com]

- 2. researchgate.net [researchgate.net]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. researchgate.net [researchgate.net]

- 5. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gelest.com [gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. researchgate.net [researchgate.net]

Mass spectrometry fragmentation of Methylphenyldiethoxysilane

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methylphenyldiethoxysilane

Authored by a Senior Application Scientist

Introduction

Methylphenyldiethoxysilane (MPDES) is a key organosilicon compound utilized in a range of applications, from precursors in materials science to intermediates in organic synthesis. Its unique structure, featuring both reactive ethoxy groups and stable methyl and phenyl substituents on a central silicon atom, imparts specific chemical properties. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation and purity assessment are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical technique for this purpose.

This guide provides an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation pathways of Methylphenyldiethoxysilane. Moving beyond a simple catalog of fragment ions, we will dissect the underlying chemical principles that govern the dissociation of the molecular ion. Understanding these fragmentation mechanisms not only enables confident identification of MPDES but also provides a framework for interpreting the mass spectra of related organosilane compounds.

Ionization and the Molecular Ion

When a vaporized molecule of Methylphenyldiethoxysilane (C₁₁H₁₈O₂Si, Molecular Weight: 210.34 g/mol ) enters the ion source of a mass spectrometer, it is bombarded by high-energy electrons (typically 70 eV).[1] This process ejects an electron from the molecule, creating an energetically unstable, positively charged radical ion known as the molecular ion (M⁺•).[2]

M + e⁻ → M⁺• + 2e⁻

The M⁺• peak for MPDES is expected at a mass-to-charge ratio (m/z) of 210. The stability of this molecular ion is often low due to the numerous available fragmentation pathways, and in many cases, its peak may be of low relative abundance or entirely absent.[3] The initial charge can be localized on an oxygen atom's lone pair, the silicon atom, or within the π-system of the phenyl ring, influencing the subsequent fragmentation cascades.

Principal Fragmentation Pathways

The excess energy imparted during ionization causes the molecular ion to decompose into smaller, more stable fragment ions and neutral radicals or molecules.[1] The fragmentation of Methylphenyldiethoxysilane is primarily driven by alpha-cleavages adjacent to the silicon atom and characteristic rearrangement reactions involving the ethoxy groups.

Alpha-Cleavage: Fission of Bonds to Silicon

Alpha-cleavage is a dominant fragmentation mechanism for organosilanes, involving the homolytic cleavage of a bond directly attached to the silicon atom.[4] The stability of the resulting carbocations and radicals dictates the likelihood of these fragmentation events.[2]

-

Loss of a Methyl Radical ([M-15]⁺): The cleavage of the Si-CH₃ bond results in the loss of a methyl radical (•CH₃), yielding a highly stable ion at m/z 195 . This is often a prominent peak in the spectrum due to the relative ease of breaking the Si-C bond and the stability of the resulting fragment.

-

Loss of an Ethyl Radical ([M-29]⁺): While the ethoxy group is Si-O-C₂H₅, cleavage of the C-C bond is less common than cleavage at the silicon center. However, loss of an ethyl radical (•C₂H₅) from the molecular ion can occur, leading to a fragment at m/z 181 . A more probable route to an ion at m/z 181 involves the primary loss of ethene followed by a methyl radical, or vice-versa.

-

Loss of an Ethoxy Radical ([M-45]⁺): Cleavage of the Si-O bond results in the loss of an ethoxy radical (•OC₂H₅), producing an ion at m/z 165 .

-

Loss of a Phenyl Radical ([M-77]⁺): The Si-Phenyl bond is relatively strong, but its cleavage can lead to the loss of a phenyl radical (•C₆H₅), giving a fragment ion at m/z 133 .

Rearrangement Reactions and Associated Neutral Losses

Rearrangement reactions are fragmentation processes that involve the transfer of an atom (typically hydrogen) and the formation of new bonds prior to cleavage, often resulting in the elimination of a stable, neutral molecule.[5]

-

Loss of Ethene ([M-28]⁺•): A highly characteristic fragmentation pathway for alkoxysilanes is the elimination of an alkene through a four-membered ring transition state, analogous to the McLafferty rearrangement.[6] For MPDES, a hydrogen atom from an ethyl group is transferred to an oxygen atom, leading to the elimination of a neutral ethene molecule (C₂H₄) and the formation of a silanol-containing radical ion at m/z 182 . This process can occur twice, leading to a subsequent loss of another ethene molecule, resulting in an ion at m/z 154 .

-

Formation of the Base Peak (m/z 167): The most abundant ion in the spectrum, the base peak, often results from a combination of fragmentation steps. For MPDES, the base peak is typically observed at m/z 167 . This ion is formed by the initial loss of an ethyl radical (•C₂H₅) to give the ion at m/z 181, followed by the elimination of a neutral ethene molecule (C₂H₄). An alternative and highly probable pathway is the primary loss of ethene from the molecular ion (to m/z 182) followed by the loss of a methyl radical (•CH₃). The stability of the resulting [C₆H₅(CH₃)Si(OH)]⁺ ion contributes to its high abundance.

Secondary Fragmentation

The primary fragment ions can undergo further decomposition to produce the rich pattern of lower-mass ions seen in the spectrum.

-

Phenyl-Containing Ions: Fragments containing the phenyl-silicon moiety are common. The ion at m/z 135 , [C₆H₅(CH₃)SiH]⁺, can be formed from various pathways. Further fragmentation can lead to the loss of the methyl group, yielding the phenylsilyl cation [C₆H₅Si]⁺ at m/z 105 .[7]

-

Tropylium Ion Rearrangement: While not directly attached, the presence of the phenyl group can lead to rearrangements. Although less common for phenylsilanes compared to benzyl compounds, a rearrangement yielding the tropylium ion (C₇H₇⁺) at m/z 91 is possible.

Summary of Key Fragment Ions

The following table summarizes the principal ions observed in the electron ionization mass spectrum of Methylphenyldiethoxysilane.

| m/z | Proposed Structure/Origin | Ion Type | Relative Abundance |

| 210 | [C₆H₅(CH₃)Si(OC₂H₅)₂]⁺• | Molecular Ion (M⁺•) | Low to Absent |

| 195 | [M - •CH₃]⁺ | Alpha-Cleavage | High |

| 182 | [M - C₂H₄]⁺• | Rearrangement + Neutral Loss | Medium |

| 181 | [M - •C₂H₅]⁺ | Alpha-Cleavage | Medium-High |

| 167 | [M - C₂H₄ - •CH₃]⁺ | Base Peak | 100% |

| 165 | [M - •OC₂H₅]⁺ | Alpha-Cleavage | Medium |

| 153 | [M - C₂H₄ - •C₂H₅]⁺ | Secondary Fragmentation | Medium |

| 135 | [C₆H₅(CH₃)SiH]⁺ | Secondary Fragmentation | High |

| 105 | [C₆H₅Si]⁺ | Secondary Fragmentation | Medium |

| 91 | [C₇H₇]⁺ | Tropylium Ion (Rearrangement) | Low-Medium |

| 77 | [C₆H₅]⁺ | Phenyl Cation | Medium |

Visualizing the Fragmentation Cascade

The logical flow of the primary fragmentation events can be visualized to better understand the relationships between the major ions observed in the spectrum.

Caption: Primary fragmentation pathways of Methylphenyldiethoxysilane under EI-MS.

Experimental Protocol: GC-MS Analysis

This protocol provides a validated starting point for the analysis of Methylphenyldiethoxysilane. It is designed to ensure robust separation and clear, reproducible fragmentation.

Objective: To acquire a clean, identifiable electron ionization mass spectrum of Methylphenyldiethoxysilane.

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Scientific TSQ)[8]

-

DB-5MS capillary column (30m x 0.25mm ID x 0.25µm film thickness) or equivalent[9]

-

Helium (99.999% purity) as carrier gas

-

Methylphenyldiethoxysilane standard

-

Hexane or Ethyl Acetate (GC grade) for dilution

-

Autosampler vials with inserts

Procedure:

-

Sample Preparation:

-

Prepare a 100 ppm stock solution of Methylphenyldiethoxysilane in hexane.

-

Perform a serial dilution to a working concentration of approximately 1-10 ppm.

-

Transfer the final solution to an autosampler vial.

-

Causality Note: Dilution in a non-polar, volatile solvent like hexane ensures good peak shape and prevents overloading of the GC column and MS detector.[10]

-

-

GC Method Parameters:

-

Inlet: Split/Splitless injector, operated in split mode.

-

Split Ratio: 50:1 (Adjust as needed based on sample concentration).

-

Injector Temperature: 250°C. Causality Note: This temperature ensures rapid volatilization of the analyte without causing thermal degradation.

-

Carrier Gas: Helium.

-

Flow Rate: 1.0 mL/min (Constant Flow mode).

-

Oven Program:

-

Initial Temperature: 60°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

Causality Note: The temperature ramp provides good separation from solvent and potential impurities, while ensuring the analyte elutes as a sharp peak.

-

-

MS Method Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. Causality Note: 70 eV is the standard energy used to generate reproducible spectra that are comparable to library databases like NIST.[1]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Solvent Delay: 3 minutes. Causality Note: This prevents the high concentration of solvent from entering the mass spectrometer, which would saturate the detector and cause unnecessary filament wear.

-

Scan Range: m/z 40 - 450. Causality Note: This range covers the molecular ion and all expected significant fragments of MPDES.

-

-

Data Analysis:

-

Integrate the chromatographic peak corresponding to Methylphenyldiethoxysilane.

-

Generate the mass spectrum for the peak.

-

Identify the molecular ion (if present) and the key fragment ions as detailed in this guide.

-

Compare the acquired spectrum against a reference library (e.g., NIST/Wiley) for confirmation.

-

Conclusion

The mass spectrum of Methylphenyldiethoxysilane is a rich tapestry of information woven from predictable chemical reactions. The fragmentation pattern is dominated by alpha-cleavages leading to the loss of the methyl radical ([M-15]⁺) and a characteristic rearrangement that eliminates a neutral ethene molecule ([M-28]⁺•). The interplay between these initial losses gives rise to a stable and abundant base peak at m/z 167, which serves as a key identifier for the compound. By understanding these foundational fragmentation pathways, researchers can confidently identify MPDES in complex mixtures, verify its structure, and gain deeper insights into the gas-phase ion chemistry of organosilanes.

References

-

ResearchGate. (n.d.). Investigation of unexpected silane ions caused by gas‐phase reactions in Orbitrap gas chromatography–mass spectrometry. Available at: [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12752, Phenylsilane. Available at: [Link]

-

Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

-

ChemHelp ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

- Gohlke, R. S., & McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.

-

LinkedIn. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

-

MDPI. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Available at: [Link]

-

Dalton Transactions. (2016). A simple glovebox-based interface for the analysis of air- and moisture-sensitive organometallic compounds by electron ionization mass spectrometry. Available at: [Link]

-

DiVA portal. (n.d.). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]

-

NIST. (n.d.). Methylphenylsilane. NIST Chemistry WebBook. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry. Available at: [Link]

-

ACS Publications. (1993). Thermochemical properties and gas-phase ion chemistry of phenylsilane investigated by FT-ICR spectrometry. Journal of the American Chemical Society. Available at: [Link]

-

NIST. (n.d.). Silane, triethoxymethyl-. NIST Chemistry WebBook. Available at: [Link]

-

SlideShare. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

YouTube. (2025). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). Available at: [Link]

-

Gautier, T., et al. (n.d.). Decomposition of Electron Ionization Mass Spectra for Space Application using a Monte-Carlo approach. Available at: [Link]

-

NIST. (n.d.). Silane, methyldiphenyl-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Available at: [Link]

-

PubMed. (2010). Fragmentation pathways of polymer ions. Available at: [Link]

-

Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. Available at: [Link]

-

ResearchGate. (2023). Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based pro ling and phytochemical screening. Available at: [Link]

Sources

- 1. uni-saarland.de [uni-saarland.de]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. Phenylsilane | C6H8Si | CID 12752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. rjptonline.org [rjptonline.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Properties and Stability of Methylphenyldiethoxysilane

Introduction

Methylphenyldiethoxysilane (MPDES) is an organosilicon compound with the chemical formula C₁₁H₁₈O₂Si. It belongs to the family of alkoxysilanes, which are characterized by the presence of one or more alkoxy groups (-OR) bonded to a silicon atom. MPDES is a versatile molecule used as an intermediate and monomer in the synthesis of silicone polymers, a surface treatment agent, and a crosslinking agent.[1] Its unique structure, featuring both a methyl and a phenyl group attached to the silicon center, imparts specific properties to the materials derived from it, including enhanced thermal stability.

This guide provides a comprehensive overview of the critical thermal properties and stability of Methylphenyldiethoxysilane, offering insights for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.

Section 1: Core Thermal and Physical Properties

Understanding the fundamental thermal and physical properties of MPDES is crucial for its safe handling, storage, and application. These properties dictate the conditions under which the material can be processed and its behavior in various environments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈O₂Si | [1][2] |

| Molar Mass | 210.34 g/mol | [1][2] |

| Appearance | Colorless, clear liquid | [1] |

| Density | 0.963 g/mL at 25 °C | [1] |

| Melting Point | < 0 °C | [1][2] |

| Boiling Point | 117 °C at 31 mmHg243.9 °C at 760 mmHg | [1][2] |

| Flash Point | 192 °F (88.9 °C)101.3 °C | [1][2] |

| Refractive Index | n20/D 1.47 | [1] |

Note: Discrepancies in reported values, such as for the flash point, can arise from different experimental methods (e.g., open-cup vs. closed-cup) and purity levels of the sample.

Section 2: Thermal Stability Analysis

The thermal stability of a compound is a measure of its resistance to decomposition upon heating. For organosilanes like MPDES, this is a critical parameter, especially when they are used to create materials for high-temperature applications. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] This analysis provides crucial information about the onset of decomposition, the temperature ranges of degradation, and the amount of residual material.

Differential Scanning Calorimetry (DSC)

DSC is a technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6][7] It is used to detect thermal events such as melting, crystallization, and glass transitions.[6] For a liquid like MPDES, the primary event of interest upon heating to high temperatures would be its decomposition, which would be observed as a complex series of exothermic or endothermic peaks. DSC, used in conjunction with TGA, can help to fully characterize the thermal degradation process.[8]

Section 3: Experimental Protocols for Thermal Analysis

To ensure the scientific integrity and reproducibility of thermal analysis data, standardized experimental protocols are essential. The following sections detail the methodologies for TGA and DSC analysis of MPDES.

Workflow for Thermal Stability Assessment

The logical flow for a comprehensive thermal analysis involves a multi-step process, starting from careful sample preparation and culminating in data interpretation.

Caption: General workflow for the thermal analysis of MPDES.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Methylphenyldiethoxysilane.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated. Perform a baseline run with empty sample pans to ensure a stable signal.

-

Sample Preparation: Place approximately 5-10 mg of liquid MPDES into a standard aluminum or ceramic TGA pan.

-

Causality Insight: Using a small sample mass minimizes thermal gradients within the sample, leading to more accurate and sharper transition measurements.

-

-

Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment and maintain this flow throughout.

-

Causality Insight: An inert nitrogen atmosphere is critical to prevent oxidative degradation. This ensures that the observed mass loss is due to thermal decomposition alone, not reaction with oxygen.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate of 10 °C/min.[4]

-

Causality Insight: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution of thermal events and experimental time.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine key parameters such as the onset temperature of decomposition and the temperature at 5% mass loss (T₅%), which is a common metric for thermal stability.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as boiling and decomposition in Methylphenyldiethoxysilane.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard.

-

Sample Preparation: Dispense 3-5 mg of liquid MPDES into a volatile sample pan. Hermetically seal the pan to prevent evaporation before decomposition.

-

Causality Insight: Hermetic sealing is crucial for volatile liquids like MPDES. It ensures that the measured thermal events correspond to decomposition rather than simple boiling, which would otherwise mask the degradation profile.

-

-

Atmosphere: Use a nitrogen purge gas at a flow rate of 20-50 mL/min to maintain an inert environment.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 500°C at a heating rate of 10 °C/min.

-

Causality Insight: The temperature range is chosen to observe decomposition events that typically follow the boiling point of the substance.

-

-

Data Analysis: Plot the heat flow versus temperature. Identify endothermic and exothermic peaks, noting their onset temperatures and peak maxima. These peaks correspond to the energy changes during decomposition.[6]

Section 4: Factors Influencing Thermal Stability

The inherent thermal stability of MPDES can be influenced by several external factors:

-

Atmosphere: The presence of oxygen can lead to oxidative degradation at lower temperatures compared to pyrolysis in an inert atmosphere.

-

Impurities: Catalytic impurities, such as residual acids or bases from synthesis, can lower the decomposition temperature.

-

Hydrolysis: MPDES can react with water to form silanols, which can then condense to form siloxane polymers. This process, often initiated by heat, changes the material's properties and thermal stability profile.

Conclusion

Methylphenyldiethoxysilane is a valuable organosilane precursor with a thermal stability profile enhanced by the presence of the phenyl group. Its key thermal properties, including a high boiling point and flash point, make it suitable for applications requiring thermal processing. A thorough understanding of its decomposition behavior through techniques like TGA and DSC is essential for optimizing its use in the synthesis of thermally robust silicone-based materials. The protocols and insights provided in this guide serve as a foundational resource for researchers working to harness the full potential of this versatile compound.

References

-

ChemBK. (2024). Methylphenyldiethoxysilane. Retrieved from ChemBK. [Link]

-

Chemsrc. (2025). methylphenyldiethoxysilane | CAS#:775-56-4. Retrieved from Chemsrc. [Link]

-

Rahmat, N., Yusof, N., & Jaafar, E. H. (n.d.). THERMOGRAVIMETRIC ANALYSIS (TGA) PROFILE OF MODIFIED SBA- 15 AT DIFFERENT AMOUNT OF ALKOXYSILANE GROUP. Retrieved from UKM Journal Article Repository. [Link]

-

ADMATEL. (n.d.). Thermogravimetric analysis (TGA). Retrieved from Advanced Device and Materials Testing Laboratory. [Link]

-

TA Instruments. (n.d.). Modulated DSC™ Compendium: Basic Theory & Experimental Considerations, TA-210. Retrieved from TA Instruments. [Link]

-

YouTube. (2019). Differential Scanning Calorimetry (DSC) - Thermal Characterization of Polymers. Retrieved from YouTube. [Link]

-

NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. Retrieved from NETZSCH. [Link]

-

Luo, Y., et al. (2023). Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units. PMC - NIH. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. methylphenyldiethoxysilane | CAS#:775-56-4 | Chemsrc [chemsrc.com]

- 3. ukm.my [ukm.my]

- 4. admatel.com [admatel.com]

- 5. Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. tainstruments.com [tainstruments.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

An In-depth Technical Guide to Methylphenyldiethoxysilane: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenyldiethoxysilane (CAS No. 775-56-4) is a versatile organosilicon compound characterized by the presence of both a methyl and a phenyl group, along with two hydrolyzable ethoxy groups, attached to a central silicon atom.[1] This unique structure imparts a balance of organic and inorganic characteristics, making it a valuable building block in a wide range of chemical syntheses and material science applications. Its molecular formula is C11H18O2Si, and it has a molecular weight of 210.34 g/mol .[2][3] This guide provides a comprehensive overview of the physical and chemical properties of methylphenyldiethoxysilane, its reactivity, spectroscopic signature, and key applications, with a focus on providing practical insights for laboratory and development settings.

Core Physical and Chemical Properties

Methylphenyldiethoxysilane is a clear, colorless to pale yellow liquid at room temperature.[1] Its physical state allows for easy handling and precise measurement in various experimental setups. The compound is characterized by a unique combination of properties that are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 775-56-4 | [2] |

| Molecular Formula | C11H18O2Si | [2][3] |

| Molecular Weight | 210.34 g/mol | [2][3] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Density | 0.963 g/mL at 25 °C | [2][4] |

| Boiling Point | 117 °C at 31 mmHg; 243.9 °C at 760 mmHg | [2][3][4] |

| Melting Point | < 0 °C | [2][3][4] |

| Refractive Index (n20/D) | 1.47 | [2][4] |

| Flash Point | 192 °F (88.9 °C) | [2][4] |

| Vapor Pressure | 0.19 mmHg at 25 °C | [4] |

| Solubility | Reacts slowly with water/moisture. Soluble in common organic solvents. | [2] |

Chemical Reactivity and Mechanistic Pathways

The reactivity of methylphenyldiethoxysilane is primarily dictated by the two ethoxy groups attached to the silicon atom. These groups are susceptible to hydrolysis, a fundamental reaction that underpins many of its applications.

Hydrolysis and Condensation

In the presence of water, methylphenyldiethoxysilane undergoes hydrolysis to form methylphenylsilanediol and ethanol. This reaction can be catalyzed by either acids or bases.[5][6] The resulting silanol is a reactive intermediate that can then undergo condensation with other silanol molecules or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) bonds.[7]

The general reaction scheme is as follows:

-

Hydrolysis: (CH₃)(C₆H₅)Si(OCH₂CH₃)₂ + 2H₂O → (CH₃)(C₆H₅)Si(OH)₂ + 2CH₃CH₂OH

-

Condensation: 2(CH₃)(C₆H₅)Si(OH)₂ → [(CH₃)(C₆H₅)SiO]₂ + 2H₂O

The rate and extent of these reactions are influenced by factors such as pH, water concentration, and temperature.[8][9]

Figure 1: Simplified reaction pathway for the hydrolysis and condensation of Methylphenyldiethoxysilane.

Spectroscopic Characterization

A comprehensive understanding of the spectroscopic properties of methylphenyldiethoxysilane is crucial for its identification, purity assessment, and for monitoring its chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.6 ppm), the methyl protons attached to silicon (a singlet around 0.3-0.5 ppm), the methylene protons of the ethoxy groups (a quartet around 3.7-3.9 ppm), and the methyl protons of the ethoxy groups (a triplet around 1.2-1.4 ppm).

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons, the methyl carbon attached to silicon, and the two distinct carbons of the ethoxy groups.

-

²⁹Si NMR: Silicon NMR is a powerful tool for studying the hydrolysis and condensation reactions, as the chemical shift is highly sensitive to the substituents on the silicon atom.

Infrared (IR) Spectroscopy

The IR spectrum of methylphenyldiethoxysilane will display characteristic absorption bands that confirm the presence of its key functional groups. Key expected peaks include:

-

C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹

-

Si-O-C stretching: A strong, broad band around 1080-1100 cm⁻¹

-

Si-C stretching: ~1250 cm⁻¹ (for Si-CH₃) and ~1430 cm⁻¹ (for Si-C₆H₅)

-

C=C stretching (aromatic): ~1400-1600 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of methylphenyldiethoxysilane will show a molecular ion peak (M⁺) at m/z 210. The fragmentation pattern will be characteristic of the loss of ethoxy, methyl, and phenyl groups.

Experimental Protocol: Spectroscopic Analysis

-

Sample Preparation: For NMR analysis, dissolve a small amount of methylphenyldiethoxysilane in a deuterated solvent (e.g., CDCl₃). For IR analysis, the neat liquid can be analyzed directly using an ATR-FTIR spectrometer. For GC-MS, prepare a dilute solution in a volatile organic solvent.

-

Data Acquisition: Acquire spectra on appropriate spectrometers following standard operating procedures.

-

Data Analysis: Process and interpret the spectra to confirm the structure and purity of the compound, comparing the obtained data with reference spectra or predicted chemical shifts and fragmentation patterns.

Sources

- 1. What is Methylphenyldiethoxysilane - Properties & Specifications [njalchemist.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. methylphenyldiethoxysilane | CAS#:775-56-4 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. benchchem.com [benchchem.com]

- 7. (Macro)molecules with anchoring moieties: a versatile chemistry to tune the surface properties - specific polymers [specificpolymers.com]

- 8. researchgate.net [researchgate.net]

- 9. afinitica.com [afinitica.com]

Navigating the Labyrinth of Purity: A Technical Guide to Sourcing and Qualifying Methylphenyldiethoxysilane

For Researchers, Scientists, and Drug Development Professionals